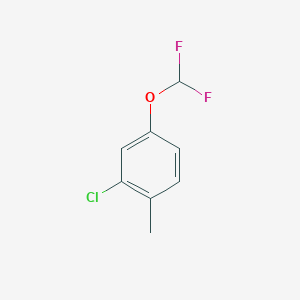

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene

Description

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a difluoromethoxy group at position 4, and a methyl group at position 1. Its molecular formula is C₈H₆ClF₂O, with a molecular weight of 206.58 g/mol (estimated from analogs in ). The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects, while the methyl group provides steric and electronic stabilization. This compound is primarily used as an intermediate in agrochemical and pharmaceutical synthesis due to its balanced reactivity and stability .

Properties

IUPAC Name |

2-chloro-4-(difluoromethoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMOYJYWQCSLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminotoluene with difluoromethoxy reagents under controlled conditions. The process typically includes the following steps:

Cooling anhydrous hydrogen fluoride: to 0-5°C.

Slowly adding 2-chloro-4-aminotoluene: to the cooled hydrogen fluoride.

Adding sodium nitrite: after the dissolution is complete and maintaining the temperature at 0-10°C for 1 hour.

Carrying out pyrolysis: and maintaining the temperature for 19-21 hours.

Cooling to 20°C: , separating the organic phase, and neutralizing with sodium carbonate until the pH is 7-8.

Distilling: to obtain the final product.

Industrial Production Methods

Industrial production methods for 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include reduced benzene derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceutical formulations and drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The difluoromethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene (CAS 1404194-45-1)

- Structure : Differs by an additional chlorine atom on the difluoromethoxy group (-OCClF₂ vs. -OCF₂H).

- Molecular Weight : ~222.98 g/mol (estimated), higher than the target compound.

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene (CAS 1404194-91-7)

- Structure : Fluorine replaces the methyl group at position 2.

- Impact : The fluorine’s electronegativity increases ring electron deficiency, favoring nucleophilic attack at position 1 or 3. Its molecular weight (196.56 g/mol ) is lower, suggesting higher volatility .

2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS 2385706-45-4)

- Structure : Iodine at position 4 and difluoromethoxy at position 3.

- Impact : Iodine’s polarizability enhances susceptibility to radical reactions. The molecular weight (318.49 g/mol ) significantly increases boiling point and lipophilicity, making it suitable for heavy-atom effect applications (e.g., X-ray crystallography) .

Functional Group Variations

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid (CAS 313545-33-4)

- Structure : Boronic acid (-B(OH)₂) replaces the methyl group.

- Impact : Enables Suzuki-Miyaura cross-coupling reactions, a key feature in pharmaceutical synthesis. The boronic acid’s polarity increases water solubility compared to the hydrophobic methyl group .

2-chloro-4-(difluoromethoxy)benzaldehyde (CAS 2222644-34-8)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene | 206.58 | 210–230 | 2.8 | Agrochemical intermediates |

| 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene | 196.56 | 190–200 | 2.5 | Pharmaceutical synthesis |

| 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene | 318.49 | 300–320 | 4.2 | Heavy-atom reagents |

| (2-Chloro-4-(difluoromethoxy)phenyl)boronic acid | 222.38 | N/A | 1.9 | Cross-coupling reactions |

Notes:

- LogP values indicate that iodine substitution (CAS 2385706-45-4) increases lipophilicity, favoring membrane permeability in bioactive molecules.

- The aldehyde derivative (CAS 2222644-34-8) has lower thermal stability due to the reactive -CHO group .

Biological Activity

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene, also known as a difluoromethoxy-substituted aromatic compound, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound has the following chemical structure:

- Molecular Formula : C₈H₆ClF₂O

- Molecular Weight : Approximately 227.03 g/mol

- Appearance : Colorless to light brown liquid with a strong odor, soluble in organic solvents like ether and chloroform.

The presence of both chlorine and difluoromethoxy groups enhances its reactivity, making it susceptible to various chemical transformations and biological interactions.

The biological activity of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Disruption of Membrane Integrity : The compound has been shown to affect membrane fluidity and integrity, potentially leading to cellular stress responses.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may result in altered cellular functions.

- Oxidative Stress Induction : Studies indicate that this compound can induce oxidative stress, leading to DNA damage and apoptosis in certain cell types .

Antiproliferative Effects

A study evaluated the antiproliferative activity of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC₅₀ (µM) | Comparison Compound | IC₅₀ (µM) |

|---|---|---|---|

| HCT116 (Colon) | 12.5 | Uprosertib | 23.0 |

| OVCAR-8 (Ovarian) | 15.0 | GSK2141795 | 30.0 |

This data indicates that 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is more potent than some known inhibitors, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism behind the antiproliferative activity was explored through molecular docking studies, which revealed that the compound binds effectively to the ATP-binding site of key kinases involved in cancer progression .

Case Studies

-

Case Study on HCT116 Cells :

- Objective : To assess the impact of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene on cell viability.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Findings : A dose-dependent decrease in cell viability was observed, with significant effects at concentrations above 10 µM .

- In Vivo Studies :

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile is critical for further development. Preliminary toxicity assessments indicate that it may induce cytotoxic effects at higher concentrations; however, specific LD₅₀ values need further investigation to establish safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.